![molecular formula C15H22O2 B185575 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester CAS No. 157444-69-4](/img/structure/B185575.png)
2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester
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Overview
Description
2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester (MBT-ME) is a compound that has been studied for its potential applications in various scientific fields. MBT-ME has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Food Flavoring Agent
This compound is used as a flavoring agent in the food industry due to its ability to impart a creamy, dairy-like aroma with hints of buttermilk and melon rind . It is utilized in various food products to enhance or modify their flavor profile, adhering to the maximum allowable usage and residual levels set by food safety regulations.
Fragrance Component in Perfumery
In the perfumery industry, Methyl 2-(4-(tert-butyl)phenyl)-2-methylpropanoate is valued for its hyacinth-like scent. It is incorporated into fragrance formulations to contribute to the overall bouquet of perfumes and colognes, often in combination with other aromatic compounds to create complex and appealing scents .
Organic Synthesis Intermediate
The compound serves as an intermediate in organic synthesis, particularly in the production of other chemical derivatives. Its stable ester group allows for further chemical reactions, such as hydrolysis or reduction, to yield various organic molecules with potential applications in pharmaceuticals and agrochemicals .
Material Science Research
Researchers in material science may explore the use of this compound in the development of new polymeric materials. Its structural properties could influence the thermal stability and rigidity of polymers, making it a candidate for investigation in the synthesis of plastics and resins .
Analytical Chemistry Standard
Due to its defined chemical and physical properties, such as boiling point and refractive index, Methyl 2-(4-(tert-butyl)phenyl)-2-methylpropanoate can be used as a standard in analytical chemistry. It aids in the calibration of instruments and the validation of analytical methods .
Cosmetic Industry Additive
In cosmetics, this compound’s pleasant aroma and chemical stability make it suitable as an additive in various beauty products. It can be found in lotions, creams, and other personal care items where it contributes to the product’s fragrance and overall sensory experience .
Environmental Impact Studies
The environmental fate of Methyl 2-(4-(tert-butyl)phenyl)-2-methylpropanoate, such as its biodegradability and toxicity, is of interest in environmental studies. Research in this area helps assess the impact of its use on ecosystems and informs regulatory decisions .
Cross-Coupling Reactions
While not directly mentioned in the context of Methyl 2-(4-(tert-butyl)phenyl)-2-methylpropanoate, compounds with similar structural motifs are often used in Suzuki–Miyaura cross-coupling reactions. This suggests potential applications in creating new carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules.
Pharmacokinetics
Its logp value of 365 suggests that it is lipophilic in nature, which could influence its absorption and distribution within the body.
Result of Action
The primary result of the action of Methyl 2-(4-(tert-butyl)phenyl)-2-methylpropanoate is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic molecules, which can have various applications in fields such as pharmaceuticals and materials science.
Action Environment
The efficacy and stability of Methyl 2-(4-(tert-butyl)phenyl)-2-methylpropanoate, like many other chemical compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound can remain stable and effective under a variety of conditions.
properties
IUPAC Name |
methyl 2-(4-tert-butylphenyl)-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)11-7-9-12(10-8-11)15(4,5)13(16)17-6/h7-10H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQRFTBOTSBMIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619558 |
Source
|
Record name | Methyl 2-(4-tert-butylphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
157444-69-4 |
Source
|
Record name | Methyl 2-(4-tert-butylphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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